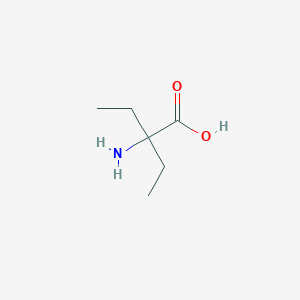
2-Amino-2-ethylbutanoic acid
Cat. No. B112368
Key on ui cas rn:
2566-29-2
M. Wt: 131.17 g/mol
InChI Key: KWOMLHIFHFWBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07893079B2
Procedure details


A solution of 2-amino-2-ethylbutanoic acid (3.00 g, 22.9 mmol) in MeOH (200 mL) was saturated with HCl (g). The resulting mixture was heated at reflux for 24 h, during which time it was allowed to cool to ambient temperature and was again saturated with HCl (g) twice. After 24 h at reflux, the cooled mixture was concentrated in vacuo to provide the title compound. MS: m/z=146 (M+1).



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([CH2:8][CH3:9])([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].[ClH:10].[CH3:11]O>>[ClH:10].[NH2:1][C:2]([CH2:8][CH3:9])([CH2:6][CH3:7])[C:3]([O:5][CH3:11])=[O:4] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(C(=O)O)(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 24 h, during which time it
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 24 h at reflux
|
|
Duration
|
24 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the cooled mixture was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NC(C(=O)OC)(CC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

